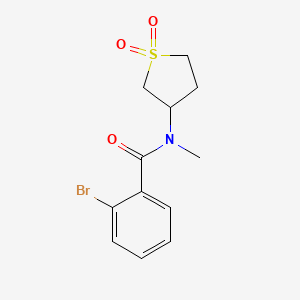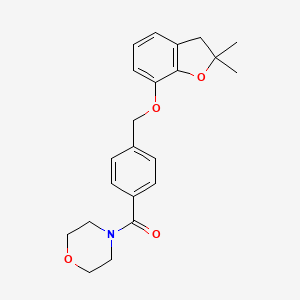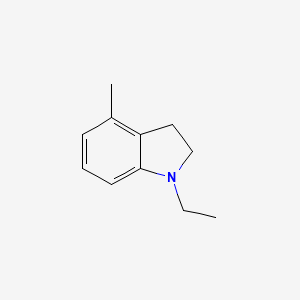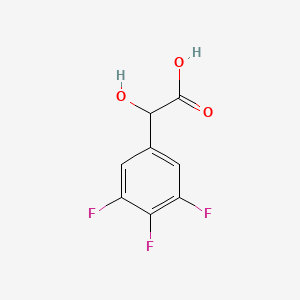
Iodomethyl Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iodomethyl acetate is an organic compound with the molecular formula C3H5IO2 . It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both an ester group and an iodomethyl group, making it a valuable reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: Iodomethyl acetate can be synthesized through the iodination of methyl acetate. One common method involves the reaction of methyl acetate with iodine and red phosphorus. The reaction proceeds as follows: [ \text{CH3COOCH3} + \text{I2} + \text{P} \rightarrow \text{CH3COOCH2I} + \text{PI3} ]
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of chloromethyl acetate with sodium iodide in the presence of a solvent such as ethyl acetate. The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion: [ \text{CH3COOCH2Cl} + \text{NaI} \rightarrow \text{CH3COOCH2I} + \text{NaCl} ]
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the iodine atom is replaced by various nucleophiles. For example, it can react with sodium azide to form azidomethyl acetate.
Oxidation Reactions: The iodomethyl group can be oxidized to form corresponding aldehydes or ketones. Common oxidizing agents include sodium periodate and manganese dioxide.
Reduction Reactions: this compound can be reduced to form methanol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, and thiourea are common nucleophiles used in substitution reactions.
Oxidation: Sodium periodate and manganese dioxide are frequently used oxidizing agents.
Reduction: Lithium aluminum hydride is a common reducing agent.
Major Products:
Substitution: Azidomethyl acetate, cyanomethyl acetate, and thiomethyl acetate.
Oxidation: Acetaldehyde and acetic acid.
Reduction: Methanol derivatives.
科学的研究の応用
Iodomethyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various esters and ethers.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: this compound is employed in the development of diagnostic agents and therapeutic drugs.
Industry: It serves as an intermediate in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of iodomethyl acetate involves its reactivity as an alkylating agent. The iodomethyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by a nucleophile. This reactivity is utilized in various synthetic pathways to introduce functional groups into organic molecules. The ester group in this compound also participates in esterification and transesterification reactions, making it a versatile reagent in organic synthesis.
類似化合物との比較
Chloromethyl Acetate: Similar in structure but contains a chlorine atom instead of iodine. It is less reactive compared to iodomethyl acetate.
Bromomethyl Acetate: Contains a bromine atom instead of iodine. It has intermediate reactivity between chloromethyl and this compound.
Methyl Iodide: Contains only an iodomethyl group without the ester functionality. It is highly reactive and used primarily as a methylating agent.
Uniqueness: this compound is unique due to the presence of both an ester and an iodomethyl group, which allows it to participate in a wide range of chemical reactions. Its high reactivity makes it a valuable reagent in organic synthesis, particularly in the preparation of complex molecules.
特性
IUPAC Name |
iodomethyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5IO2/c1-3(5)6-2-4/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDJTVSTIFYISQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13398-11-3 |
Source


|
| Record name | iodomethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-1,3-benzodiazol-1-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B2673574.png)
![2-(1-(5-fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2673576.png)
![2-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2673577.png)



![1,1,1-Trifluoro-3-[(2-thienylmethyl)(3,3,3-trifluoro-2-hydroxypropyl)amino]-2-propanol](/img/structure/B2673583.png)

![1-(4-aminobenzyl)-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2673587.png)


![4-(phenylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2673591.png)

